

5-bromo-1H-indazol-3-ol structure and tautomerism

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Compound of Interest

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An In-depth Technical Guide to the Structure and Tautomerism of **5-bromo-1H-indazol-3-ol**

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.^[1] Within this important class of heterocycles, **5-bromo-1H-indazol-3-ol** represents a key building block, featuring two critical functional motifs: a bromine atom at the C5 position and a hydroxyl group at the C3 position. The bromine substituent enhances lipophilicity, offers a site for halogen bonding, and provides a versatile synthetic handle for diversification through cross-coupling reactions.^{[1][2]} The 3-hydroxy group introduces the potential for complex tautomeric equilibria, a phenomenon that significantly influences the molecule's physicochemical properties, reactivity, and biological interactions. This guide provides a comprehensive analysis of the structure of **5-bromo-1H-indazol-3-ol**, delves into its tautomeric forms, and outlines the modern analytical and computational methodologies employed for its characterization.

Molecular Structure and Physicochemical Properties

5-bromo-1H-indazol-3-ol is a bicyclic heteroaromatic compound. The core structure consists of a benzene ring fused to a pyrazole ring. The bromine atom is located on the benzene

portion, while the hydroxyl group is on the pyrazole ring.

Property	Value
Molecular Formula	C ₇ H ₅ BrN ₂ O
Molecular Weight	213.03 g/mol
Appearance	Typically a solid powder
CAS Number	916349-66-7 (example)
Common Synonyms	5-Bromo-3-hydroxyindazole

The Phenomenon of Tautomerism in 5-bromo-1H-indazol-3-ol

Tautomers are structural isomers of chemical compounds that readily interconvert.^{[3][4]} This process, known as tautomerization, is a crucial concept in organic chemistry, as the presence of multiple tautomers in equilibrium can dictate the outcome of a chemical reaction or a biological interaction.^[5] For **5-bromo-1H-indazol-3-ol**, two primary forms of tautomerism are at play: annular (ring) tautomerism and keto-enol tautomerism.

Annular Tautomerism: 1H vs. 2H-Indazole

The indazole ring itself can exist in two primary tautomeric forms depending on the position of the proton on the nitrogen atoms of the pyrazole ring.^[6]

- 1H-Indazole: The proton is located on the N1 nitrogen. This form is generally the more thermodynamically stable tautomer.^[6]
- 2H-Indazole: The proton is located on the N2 nitrogen. This form is typically less stable.^[6]

The relative stability between these forms can be influenced by substitution patterns and solvent effects, but the 1H-tautomer is predominant in most cases.^[7]

Keto-Enol Tautomerism

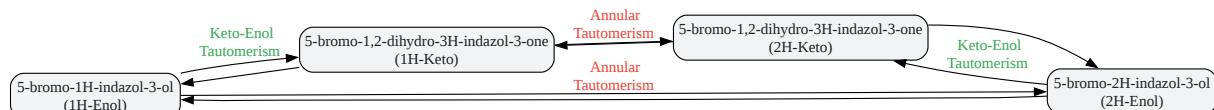
The 3-hydroxyindazole moiety can undergo keto-enol tautomerization, establishing an equilibrium between the hydroxyl (enol) form and a keto form.[8]

- Enol Form: This is the **5-bromo-1H-indazol-3-ol** structure, containing a C=C double bond within the pyrazole ring and a hydroxyl (O-H) group.
- Keto Form: This is the 5-bromo-1,2-dihydro-3H-indazol-3-one structure. It features a carbonyl group (C=O) at the 3-position and a protonated nitrogen.

The position of this equilibrium is highly sensitive to the surrounding environment. Factors such as solvent polarity, pH, and the potential for intramolecular hydrogen bonding can shift the balance toward one form over the other.[3][9] In many heterocyclic systems, the keto form is often favored, especially in the solid state and in polar solvents.[8][10]

The Tautomeric Landscape

Combining both annular and keto-enol tautomerism, we can visualize the potential species in equilibrium.



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Figure 1: Tautomeric equilibria of **5-bromo-1H-indazol-3-ol**.

Analytical and Computational Characterization

A multi-faceted approach combining spectroscopy, crystallography, and computational modeling is essential to fully characterize the tautomeric state of **5-bromo-1H-indazol-3-ol**.

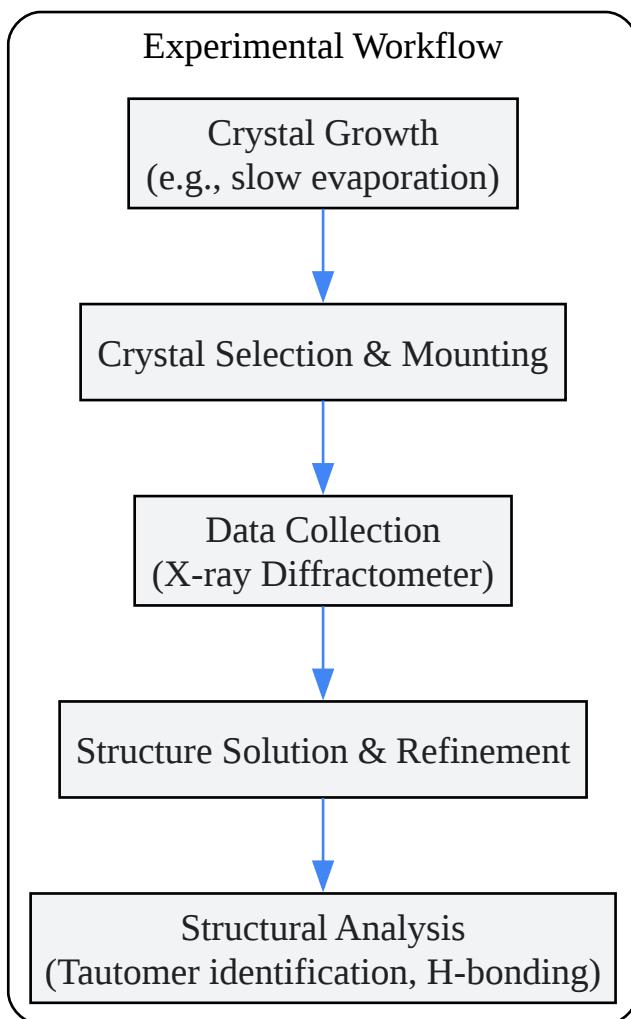
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for studying tautomerism in solution. The chemical shifts of protons and carbons are highly sensitive to the electronic environment, allowing for the differentiation between tautomers.

- ^1H NMR: Key diagnostic signals include the N-H proton of the pyrazole ring and the O-H proton of the enol form. In the keto form, one would expect to see signals corresponding to two N-H protons or a CH₂ group depending on the specific tautomer. The coupling patterns of the aromatic protons can also provide clues to the substitution pattern and electronic distribution.
- ^{13}C NMR: The most significant difference would be the chemical shift of the C₃ carbon. In the enol form, this carbon would appear in the typical range for an aromatic carbon bonded to oxygen (e.g., ~150-160 ppm), while in the keto form, it would shift downfield into the carbonyl region (e.g., >170 ppm).
- Solvent Selection: Choose a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, CD₃OD). The choice of solvent is critical as it can influence the tautomeric equilibrium.^[9] Running spectra in multiple solvents of varying polarity is highly recommended.
- Sample Preparation: Accurately weigh approximately 5-10 mg of **5-bromo-1H-indazol-3-ol** and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
- Analysis: Acquire ^1H , ^{13}C , and potentially 2D NMR spectra (e.g., HSQC, HMBC) to assign all signals and identify the major tautomeric form(s) present in the solution.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state. It allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. This data can definitively identify the preferred tautomer in the crystal lattice. For instance, crystallographic studies on related indazole derivatives have confirmed the planarity of the fused-ring system and identified specific hydrogen bonding patterns that stabilize the crystal structure.^{[11][12]}



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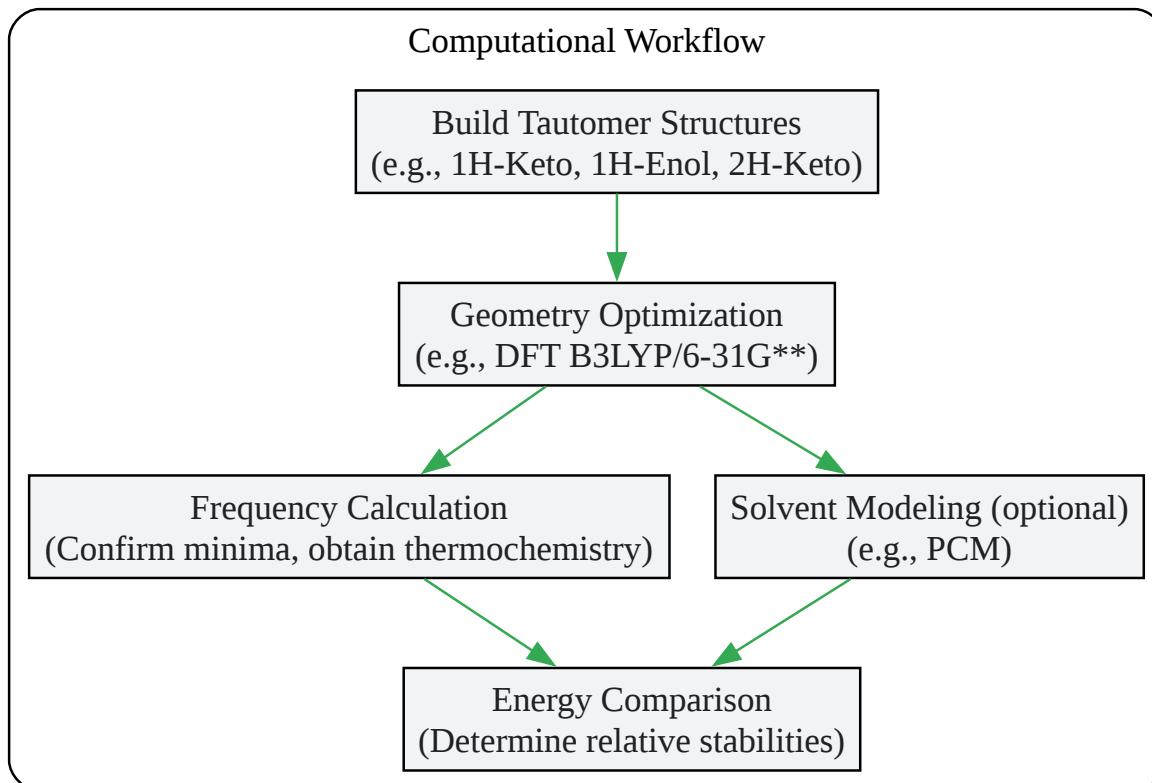
Figure 2: General workflow for X-ray crystallography.

Computational Chemistry

Theoretical calculations, particularly using Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of different tautomers.^[10] These studies can be performed in the gas phase or by incorporating solvent models to simulate solution-phase behavior.^[7]

- Methodology: By calculating the Gibbs free energy of each potential tautomer, researchers can predict the equilibrium populations. This approach has been successfully used to establish the most stable tautomers for various indazolone derivatives, showing good agreement with experimental data.^{[7][13]}

- Insight: Computational studies can also provide insights into the transition states between tautomers, helping to understand the kinetics of interconversion.[10]



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Figure 3: Workflow for computational analysis of tautomerism.

Representative Synthesis

The synthesis of **5-bromo-1H-indazol-3-ol** can be envisioned through multi-step sequences starting from commercially available materials. A plausible route involves the formation of the indazole ring followed by functional group manipulation. The synthesis of the related 5-bromo-1H-indazol-3-amine from 5-bromo-2-fluorobenzonitrile is a well-established precedent.[12][14]

- Reaction Setup: To a solution of 5-bromo-2-fluorobenzonitrile (1.0 mmol) in ethanol (20 mL), add hydrazine hydrate (10.0 mmol).[12]

- Cyclization: Seal the reaction vessel and heat the mixture at an elevated temperature (e.g., 95-100°C) for several hours.[12][14] Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup and Isolation: Upon completion, cool the reaction mixture and concentrate it under reduced pressure to remove the solvent and excess hydrazine.
- Purification: Purify the resulting crude 5-bromo-1H-indazol-3-amine by recrystallization from a suitable solvent like ethanol to yield the pure product.[12]

The resulting 3-aminoindazole could then be converted to the 3-hydroxy derivative via a diazotization reaction followed by hydrolysis.

Conclusion

5-bromo-1H-indazol-3-ol is a molecule of significant interest in drug discovery, not only for its privileged indazole core and versatile bromine handle but also for its complex tautomeric nature. A thorough understanding of the delicate equilibrium between its keto, enol, 1H, and 2H forms is paramount for predicting its chemical behavior, designing synthetic routes, and interpreting its biological activity. The synergistic application of high-resolution NMR spectroscopy, single-crystal X-ray diffraction, and DFT-based computational chemistry provides the necessary framework for a complete and accurate characterization of this valuable chemical entity.

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